molecular formula C7H8O6 B3048244 Dimethyl 2,4-dioxopentanedioate CAS No. 162253-71-6

Dimethyl 2,4-dioxopentanedioate

Cat. No.: B3048244
CAS No.: 162253-71-6
M. Wt: 188.13 g/mol
InChI Key: BVXUPHLMVXBGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,4-dioxopentanedioate is a useful research compound. Its molecular formula is C7H8O6 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatile Reactivity in Organic Synthesis

Dimethyl 2,4-dioxopentanedioate demonstrates versatile reactivity in organic synthesis. It is used in the synthesis of α,β-didehydroalanine derivatives and reactive equivalents of pyruvic acid. This versatility is evident in the synthesis of esters of 2-dialkylamino-2-propenoic acids (Arnold, 1990).

Role in Solid-State Photochemistry

In the field of solid-state photochemistry, this compound is involved in unexpected reactions. For example, in studies involving the controlled oxidation of certain ketones, it led to the formation of various photoproducts, which are valuable for understanding photochemical processes (Resendiz et al., 2008).

Agricultural Applications

While primarily used in agriculture, this compound also has implications in environmental studies. For instance, research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, involves understanding its dissipation in soils, which is crucial for assessing its environmental impact (Wilson et al., 1997).

Photodecarbonylation Studies

Studies on photodecarbonylation involving this compound have provided insights into reaction mechanisms and efficiencies. This is particularly relevant in the context of overcoming challenges posed by highly absorbing trace impurities in chemical reactions (Resendiz et al., 2007).

Environmental Fate Analysis

Research on the breakdown and movement of 2,4-D in the soil under field conditions, a study related to this compound, provides vital information on its environmental fate. This includes understanding its retention and degradation in different agricultural settings (Wilson & Cheng, 1976).

Applications in Lithium-ion Batteries

This compound has been explored as an electrolyte additive in lithium-ion batteries. Its role in forming solid electrolyte interfaces on battery anodes and cathodes is significant for improving battery performance and longevity (Xu et al., 2010).

Implications in Neuroprotection

This compound has implications in neuroprotection, as studies have shown that related compounds like dimethyl sulfoxide can protect against excitotoxic death in hippocampal neurons. This is important for understanding the potential therapeutic applications of these compounds in neurodegenerative conditions (Lu & Mattson, 2001).

Synthesis of Novel Chemical Compounds

The compound is used in the synthesis of novel chemical compounds, such as β-diketo diesters, which have potential as chelating agents. This demonstrates its utility in creating new molecules with specific properties and applications (Berg et al., 1972).

Catalytic Applications

This compound's derivatives have been used in catalytic applications, such as the deoxygenation of epoxides to alkenes. This highlights its role in facilitating important chemical reactions (Robertson & Srivastava, 2017).

Antimicrobial Properties

Its derivatives have shown antimicrobial properties, suggesting its potential in developing new antimicrobial agents. This is crucial in the context of increasing resistance to traditional antimicrobials (El-Mariah & Nassar, 2008).

Properties

IUPAC Name

dimethyl 2,4-dioxopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O6/c1-12-6(10)4(8)3-5(9)7(11)13-2/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUPHLMVXBGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568510
Record name Dimethyl 2,4-dioxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162253-71-6
Record name Dimethyl 2,4-dioxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2,4-dioxopentanedioate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2,4-dioxopentanedioate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2,4-dioxopentanedioate
Reactant of Route 4
Reactant of Route 4
Dimethyl 2,4-dioxopentanedioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 2,4-dioxopentanedioate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2,4-dioxopentanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.